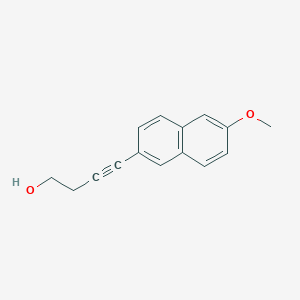
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol is a chemical compound with a unique structure that includes a methoxy group attached to a naphthalene ring, a butynyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of the Butynyl Group: The aldehyde is subjected to a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond in the butynyl group can be reduced to a double bond or a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-one.
Reduction: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butene-1-ol or 4-(6-Methoxy-2-naphthalenyl)-3-butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Methoxy-2-naphthalenyl)-2-butanone: Known for its anti-inflammatory properties.
6-Methoxy-2-naphthylacetic acid: Another compound with similar structural features and biological activity.
Uniqueness
This detailed article provides a comprehensive overview of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-7-13-10-12(4-2-3-9-16)5-6-14(13)11-15/h5-8,10-11,16H,3,9H2,1H3 |
Clé InChI |
KRYWCSWTTFHJNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)

![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
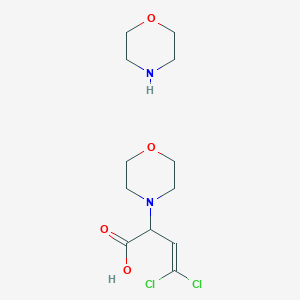


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
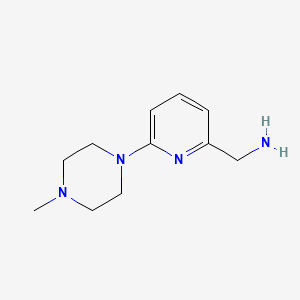
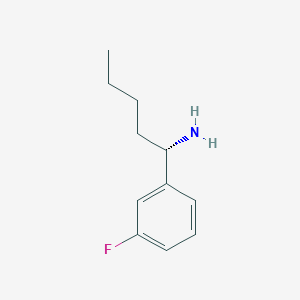
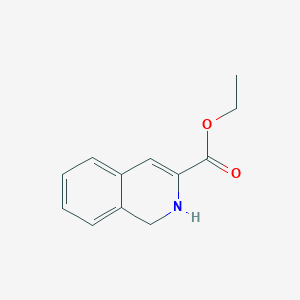
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
